![molecular formula C7H15N2O5P B14658307 ({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid CAS No. 40465-94-9](/img/structure/B14658307.png)
({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid: is a complex organic compound that features a morpholine ring, an oxoethyl group, and a phosphonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid typically involves the reaction of morpholine with an appropriate oxoethylating agent, followed by the introduction of the phosphonic acid group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized to minimize waste and maximize efficiency, often involving multiple steps including purification and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxoethyl group, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the morpholine ring or the phosphonic acid moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with various biological molecules makes it a valuable tool for understanding cellular processes.
Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs or treatments for various diseases.
Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals, such as corrosion inhibitors or flame retardants. Its stability and reactivity make it suitable for use in harsh environments.
Mecanismo De Acción
The mechanism by which ({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid exerts its effects involves its interaction with specific molecular targets. The morpholine ring and phosphonic acid group can form strong bonds with enzymes and other proteins, potentially inhibiting their activity or altering their function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function.
Comparación Con Compuestos Similares
Morpholine: A simpler compound with a similar ring structure but lacking the oxoethyl and phosphonic acid groups.
Phosphonoacetic Acid: Contains a phosphonic acid group but lacks the morpholine ring.
N-(Phosphonomethyl)glycine: Another phosphonic acid derivative with different substituents.
Uniqueness: ({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid is unique due to its combination of a morpholine ring, an oxoethyl group, and a phosphonic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
40465-94-9 |
|---|---|
Fórmula molecular |
C7H15N2O5P |
Peso molecular |
238.18 g/mol |
Nombre IUPAC |
[(2-morpholin-4-yl-2-oxoethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C7H15N2O5P/c10-7(5-8-6-15(11,12)13)9-1-3-14-4-2-9/h8H,1-6H2,(H2,11,12,13) |
Clave InChI |
IJLHYEDJTVGAMP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)CNCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


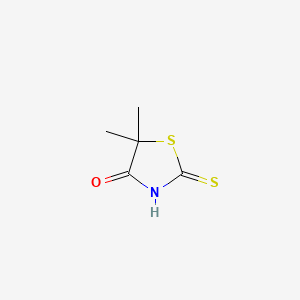

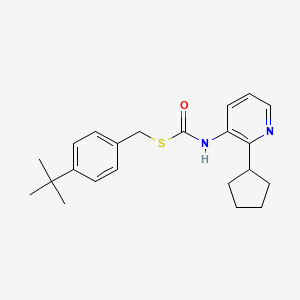
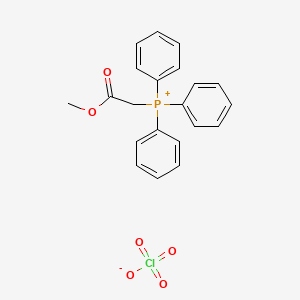

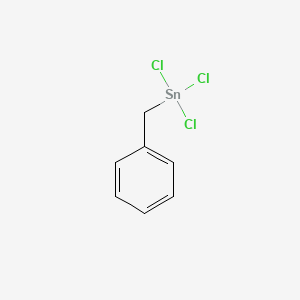
![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)
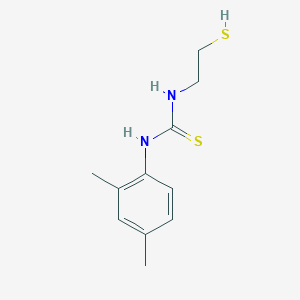
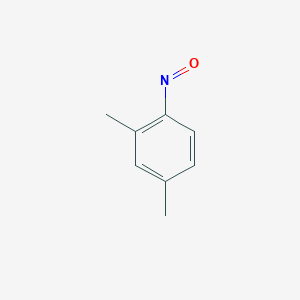
![3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid](/img/structure/B14658312.png)

![(E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B14658318.png)


